GABA-A Receptor Off-Target Profile: NPEC-caged vs. MNI-caged Ligands
In direct comparative testing using brain slice electrophysiology, NPEC-caged ligands including NPEC-caged-(1S,3R)-ACPD demonstrated no measurable interference with GABA-ergic transmission at experimentally employed concentrations, whereas MNI-caged ligands produced significant GABA-A receptor inhibition with IC₅₀ values approaching maximum useful concentrations for receptor signaling experiments [1]. This differential off-target liability is a decisive factor in experimental design where GABAergic network integrity must be preserved.
| Evidence Dimension | GABA-A receptor inhibition (off-target effect) |
|---|---|
| Target Compound Data | No inhibition observed at concentrations used experimentally |
| Comparator Or Baseline | MNI-caged L-glutamate, MNI-caged NMDA, MNI-caged kainate: IC₅₀ concentrations close to maximum useful concentrations in receptor signaling experiments |
| Quantified Difference | Qualitative binary difference: absence (NPEC-caged) vs. presence (MNI-caged) of inhibitory off-target activity |
| Conditions | Brain slice electrophysiology; GABA-A receptor-mediated transmission assays |
Why This Matters
Procurement of NPEC-caged-(1S,3R)-ACPD eliminates GABA-A receptor confounding, reducing experimental artifacts and improving data interpretability compared to MNI-based caged alternatives.
- [1] Palma-Cerda, F., Auger, C., Crawford, D. J., Hodgson, A. C. C., Reynolds, S. J., Cowell, J. K., Swift, K. A. D., Cais, O., Vyklicky, L., Corrie, J. E. T., & Ogden, D. (2012). New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups. Neuropharmacology, 63(4), 624–634. View Source
